molecular formula C11H15NSi B3110412 1-(Trimethylsilyl)-1H-indole CAS No. 17983-42-5

1-(Trimethylsilyl)-1H-indole

Cat. No. B3110412
CAS RN: 17983-42-5
M. Wt: 189.33 g/mol
InChI Key: FVTIWXTUSQSDKB-UHFFFAOYSA-N
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Description

The trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . It’s often used as a protecting group in organic synthesis .


Synthesis Analysis

The synthesis of compounds with trimethylsilyl groups often involves the use of a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .


Molecular Structure Analysis

The trimethylsilyl group consists of three methyl groups bonded to a silicon atom . The exact structure of “1-(Trimethylsilyl)-1H-indole” would involve this group attached to an indole molecule, but the specifics would depend on the exact location of the attachment.


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . They may also be used as temporary protecting groups during chemical synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specifics of the molecule. In general, trimethylsilyl groups can increase the volatility of a compound .

Scientific Research Applications

Cycloaddition Reactions

1-(Trimethylsilyl)-1H-indole has been used in various cycloaddition reactions. A study by Boese, Sickle, and Vollhardt (1994) explored its use in the cobalt-mediated [2+2+2] cycloaddition of α,ω-diynes to the 2,3-double bond of indole, yielding complex dihydrocarbazoles (Boese, Sickle, & Vollhardt, 1994). Another study demonstrated its role in metal-free dearomative [5+2]/[2+2] cycloaddition with ortho-(trimethylsilyl)aryl triflates, facilitating the synthesis of dibenzo[b,e]azepine derivatives (Chen et al., 2021).

Synthesis of Heterocyclic Compounds

This compound is instrumental in synthesizing various heterocyclic compounds. For instance, a study described its use in synthesizing substituted pyrrolo[3,4‐a]carbazoles (Bleile, Wagner, & Otto, 2005). Another research focused on synthesizing new bioactive aromatic heterocyclic macromolecules with a monosaccharide core using derivatives of 1,1,2-trimethyl-1H-benzo[e]indole, highlighting its potential in biological applications (Mahmood, Salman, & Abd, 2022).

Organocatalytic Reactions

Its use in organocatalytic reactions, particularly in asymmetric Michael addition, has been documented. One study reported the Michael addition of aliphatic aldehydes to indolylnitroalkenes using (S)-diphenylprolinol trimethylsilyl ether as an organocatalyst, yielding tryptamine precursors (Chen et al., 2013).

Photocatalysis and Synthesis of Functionalized Nitrogen-based Heterocycles

In photocatalysis, a study highlighted its role in a metal- and additive-free photochemical process for synthesizing indoles and oxindoles (da Silva et al., 2015).

Structural and Spectroscopic Analysis

This compound derivatives have been analyzed structurally and spectroscopically. Tariq et al. (2020) synthesized and characterized novel indole derivatives, providing insights into their potential high-tech applications, such as in nonlinear optical (NLO) properties (Tariq et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific use of “1-(Trimethylsilyl)-1H-indole”. In general, trimethylsilyl groups can increase the volatility of a compound, making it more suitable for certain types of analysis .

Safety and Hazards

Safety data sheets for similar compounds suggest that they are flammable liquids and vapors that may cause skin and eye irritation . They may also be harmful if swallowed .

Future Directions

The future directions would depend on the specific applications of “1-(Trimethylsilyl)-1H-indole”. One potential area of research could be the development of new synthesis methods or the exploration of new applications in chemical analysis .

properties

IUPAC Name

indol-1-yl(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NSi/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTIWXTUSQSDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347482
Record name 1-(Trimethylsilyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17983-42-5
Record name 1-(Trimethylsilyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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